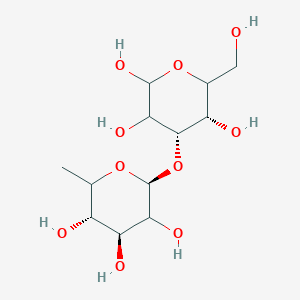

3-O-(|A-L-Fucopyranosyl)-D-galactose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

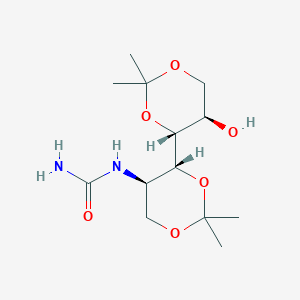

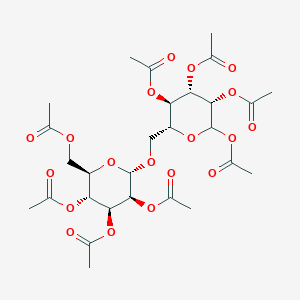

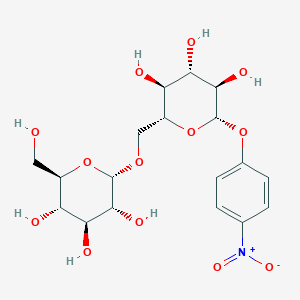

The synthesis of 3-O-(α-L-Fucopyranosyl)-D-galactose involves the Koenigs-Knorr reaction and the assisted halide reaction. The Koenigs-Knorr reaction was used to synthesize α-D-linked disaccharides, including 3-O-α-D-glucopyranosyl-D-galactose, by reacting sugar halides with protected D-galactose and subsequent removal of protecting groups, although this method did not yield β-D-linked disaccharides regardless of the sugar halide's anomeric configuration (Flowers, 1971). Additionally, the assisted halide reaction of tri-O-benzyl-α-L-fucopyranosyl bromide with protected D-galactopyranosides was used to construct interresidue glycosidic linkages, and the crystal structure of the resulting disaccharide was determined using X-ray data (Watt et al., 1996).

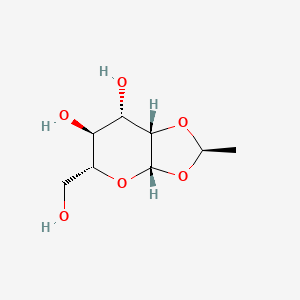

Molecular Structure Analysis

The molecular structure of 3-O-(α-L-Fucopyranosyl)-D-galactose was extensively analyzed through X-ray crystallography, revealing the conformation of the L-fucopyranosyl and D-galactopyranosyl residues as well as the interresidue torsion angles. The space group identified was P1 with two molecules of the disaccharide having unique conformations and a water molecule in the unit cell. The L-fucopyranosyl and D-galactopyranosyl residues were found to have the nominal 1C4 and 4C1 conformations, respectively (Watt et al., 1996).

Wissenschaftliche Forschungsanwendungen

Polysaccharide Chemistry and Structural Studies

Studies have investigated the structural characteristics and biosynthesis pathways of complex polysaccharides involving galactose and fucose units. For example, research on galactomannans, which are polymers consisting of a mannose backbone with galactose side groups, highlights their partial water solubility and application as thickeners and stabilizers in food products. These properties are influenced by the degree of galactose substitution and its pattern, which also affects their ability to form gels in aqueous solutions (Pollard & Fischer, 2006). Additionally, the study of arabinogalactan proteins in Physcomitrella patens shows the presence of unusual sugar residues, which could affect the polarity and interaction of these polymers, indicating a potential for unique applications in biomaterials (Fu, Yadav, & Nothnagel, 2007).

Biomedical Applications

Research on pectins, which are rich in galactose units, has revealed their potential in biomedical applications due to their gelling, emulsifying, and stabilizing properties. These natural polymers are being explored for use in drug delivery, tissue engineering, and as components in biodegradable materials (Noreen et al., 2017). Similarly, sulfated polysaccharides from seaweeds, which include galactose derivatives, have been studied for their anticoagulant activities. The specific structure of these polysaccharides, including the pattern and degree of sulfation, plays a crucial role in their interaction with blood coagulation factors, indicating their potential use in medical applications (Ciancia, Quintana, & Cerezo, 2010).

Environmental and Agricultural Applications

The study of guar gum, a galactomannan, demonstrates its application beyond food industry uses, highlighting its role in hydraulic fracturing, explosives, and as a soil stabilizer due to its thickening and gelling properties. This research points to the potential of modifying natural polysaccharides for diverse industrial and environmental applications (Thombare et al., 2016).

Wirkmechanismus

Target of Action

3-O-(α-L-Fucopyranosyl)-D-galactose is a complex carbohydrate, also known as α-L-fucosyl glucose . It belongs to the class of human milk oligosaccharides (HMOs) . HMOs are important immune-active components in breast milk and play a significant role in promoting infant health . .

Mode of Action

As a type of HMO, it may interact with various receptors in the infant gut, potentially influencing the gut microbiota and immune response . More detailed studies are needed to elucidate the specific interactions and resulting changes.

Biochemical Pathways

As an HMO, it may influence the composition of the gut microbiota, which can have downstream effects on various metabolic pathways

Pharmacokinetics

As an HMO, it is likely to be resistant to digestion in the stomach, allowing it to reach the colon where it can exert its effects . Its impact on bioavailability is currently unknown and requires further investigation.

Result of Action

As an HMO, it may have prebiotic effects, promoting the growth of beneficial bacteria in the gut .

Action Environment

The action, efficacy, and stability of 3-O-(α-L-Fucopyranosyl)-D-galactose may be influenced by various environmental factors. For example, the composition of the gut microbiota, the pH of the gut, and the presence of other nutrients could potentially influence its action

Eigenschaften

IUPAC Name |

(3S,4S,6S)-2-methyl-6-[(4S,5S)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O10/c1-3-5(14)7(16)8(17)12(20-3)22-10-6(15)4(2-13)21-11(19)9(10)18/h3-19H,2H2,1H3/t3?,4?,5-,6+,7+,8?,9?,10+,11?,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLZGYFHHYGOLN-QAEQPVNISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]([C@@H](C([C@@H](O1)O[C@H]2[C@H](C(OC(C2O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675912 |

Source

|

| Record name | 3-O-(6-Deoxy-beta-D-threo-hexopyranosyl)-L-erythro-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-(|A-L-Fucopyranosyl)-D-galactose | |

CAS RN |

120375-11-3 |

Source

|

| Record name | 3-O-(6-Deoxy-beta-D-threo-hexopyranosyl)-L-erythro-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/no-structure.png)

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)

![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)